Tert-butyl 5-oxohexanoate
Overview
Description
Tert-butyl 5-oxohexanoate is an organic compound with the molecular formula C10H18O3. It is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound features a tert-butyl ester group and a ketone functional group, making it a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reduction of tert-butyl 3,5-dioxohexanoate using biocatalysts like alcohol dehydrogenases. This enzymatic reduction offers high regio- and stereoselectivity, making it an attractive option for producing chiral intermediates .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts in these processes is also gaining popularity due to their environmental benefits and high efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxohexanoate undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride, and biocatalysts like alcohol dehydrogenases.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Reduction: Tert-butyl 5-hydroxyhexanoate.
Oxidation: Tert-butyl 5-oxohexanoic acid.
Substitution: Various tert-butyl esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-oxohexanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: As a building block for synthesizing complex organic molecules and chiral intermediates.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: In the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxohexanoate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the compound’s ketone group is targeted by reducing agents or enzymes, leading to the formation of an alcohol. The molecular targets and pathways involved in these reactions include the active sites of enzymes like alcohol dehydrogenases, which facilitate the transfer of electrons and protons to the ketone group .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,5-dioxohexanoate: A precursor in the synthesis of tert-butyl 5-oxohexanoate, featuring two ketone groups.
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate: A chiral intermediate used in the synthesis of cholesterol-lowering drugs.
Uniqueness
This compound is unique due to its combination of a tert-butyl ester group and a ketone functional group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
tert-butyl 5-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKSDHIAFIOJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451675 | |
Record name | Hexanoic acid, 5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111490-79-0 | |
Record name | Hexanoic acid, 5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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